Antitumor agent-111
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-111 involves multiple steps, starting from commercially available precursors. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions . The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-111 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities. These derivatives are often tested for enhanced antitumor properties and reduced toxicity .
Scientific Research Applications
Antitumor agent-111 has a wide range of scientific research applications:
Mechanism of Action
Antitumor agent-111 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription . By stabilizing the topoisomerase I-DNA cleavage complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making this compound a potent antitumor agent .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: A natural topoisomerase I inhibitor with a similar mechanism of action.
Topotecan: A semi-synthetic derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative, widely used in chemotherapy.
Uniqueness
Antitumor agent-111 is unique due to its synthetic origin and distinct chemical structure, which provides a different drug resistance profile compared to camptothecin and its derivatives . Unlike camptothecin, this compound is not a substrate for the ATP-binding cassette transporter breast cancer resistance protein, making it effective against certain drug-resistant cancer cells .
Properties
Molecular Formula |
C34H29ClF2N6O5 |
---|---|
Molecular Weight |
675.1 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-[3-fluoro-4-[2-(3-morpholin-4-ylpropylcarbamoyl)pyridin-4-yl]oxyphenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C34H29ClF2N6O5/c35-26-18-22(5-6-27(26)36)43-20-25(31(44)24-3-1-9-39-32(24)43)33(45)41-21-4-7-30(28(37)17-21)48-23-8-11-38-29(19-23)34(46)40-10-2-12-42-13-15-47-16-14-42/h1,3-9,11,17-20H,2,10,12-16H2,(H,40,46)(H,41,45) |
InChI Key |
IHGSZTNAKJVXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NC=CC(=C2)OC3=C(C=C(C=C3)NC(=O)C4=CN(C5=C(C4=O)C=CC=N5)C6=CC(=C(C=C6)F)Cl)F |
Origin of Product |
United States |
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